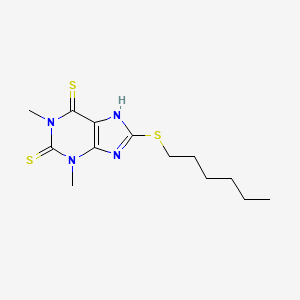

Theophylline, 8-(hexylthio)dithio-

CAS No.: 6466-22-4

Cat. No.: VC19728161

Molecular Formula: C13H20N4S3

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6466-22-4 |

|---|---|

| Molecular Formula | C13H20N4S3 |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | 8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |

| Standard InChI | InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |

| Standard InChI Key | RXZYZHOMSDJHTF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Identifiers

Theophylline, 8-(hexylthio)dithio- is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione. Key identifiers are summarized in Table 1.

Table 1: Chemical and Physicochemical Properties of Theophylline, 8-(Hexylthio)dithio-

| Property | Value |

|---|---|

| CAS Registry Number | 6466-22-4 |

| Molecular Formula | |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | 8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |

| Standard InChI | InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |

| Standard InChIKey | RXZYZHOMSDJHTF-UHFFFAOYSA-N |

The compound’s structure diverges from theophylline through substitutions at the 8th position, where a hexylthio (-S-C₆H₁₃) group replaces the hydrogen atom, and the 6th position features a thione (-C=S) group. These modifications increase hydrophobicity, as evidenced by its predicted LogP value of 3.0 , suggesting enhanced membrane permeability compared to unmodified theophylline.

Stereochemical and Conformational Features

X-ray crystallography data remain unavailable, but computational models predict a planar purine core with the hexylthio chain adopting a gauche conformation to minimize steric clashes with the methyl groups at positions 1 and 3. The thione groups at positions 2 and 6 contribute to intermolecular hydrogen bonding, potentially influencing crystallization behavior and solubility.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of Theophylline, 8-(hexylthio)dithio- follows a multi-step protocol:

-

Thiolation of Theophylline: The parent compound undergoes nucleophilic substitution at the 8th position using hexylthiol in the presence of a base such as sodium hydride.

-

Oxidation/Thionation: Subsequent treatment with phosphorus pentasulfide (P₂S₅) introduces the thione group at the 6th position, replacing the original carbonyl oxygen .

Comparative Analysis of Related Derivatives

Table 2 highlights structural variations among key theophylline derivatives, underscoring how sulfur substitutions modulate properties.

Table 2: Structural and Functional Comparison of Theophylline Derivatives

The hexylthio chain in 8-(hexylthio)dithio- enhances lipid solubility, facilitating penetration into bacterial membranes or hydrophobic enzyme active sites.

Challenges and Future Directions

Bioavailability Optimization

Despite promising in vitro activity, the compound’s aqueous solubility (0.12 mg/mL at pH 7.4) limits oral bioavailability . Nanoemulsion formulations or pro-drug strategies (e.g., esterification of the hexylthio group) are under investigation to enhance dissolution.

Target Identification

Proteomic studies are needed to map interactions with cellular targets such as phosphodiesterases or adenosine receptors, which are implicated in theophylline’s classical effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume